molecular formula C21H23NO4 B6499167 (2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 896078-46-9

(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6499167
CAS No.: 896078-46-9
M. Wt: 353.4 g/mol
InChI Key: XDIFVRQXTINFOC-GRSHGNNSSA-N
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Description

This compound is a benzofuran-3-one derivative characterized by a 2,3-dihydrobenzofuran core with three key substituents:

  • Position 2: A (5-methylfuran-2-yl)methylidene group in the Z-configuration.
  • Position 6: A hydroxyl group.
  • Position 7: A (3-methylpiperidin-1-yl)methyl moiety.

The stereochemistry at the C2 position (denoted as 2Z) is critical for its molecular interactions, particularly in biological systems.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13-4-3-9-22(11-13)12-17-18(23)8-7-16-20(24)19(26-21(16)17)10-15-6-5-14(2)25-15/h5-8,10,13,23H,3-4,9,11-12H2,1-2H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIFVRQXTINFOC-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(O4)C)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(O4)C)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with benzofuran, pyrimidine, and piperidine derivatives. Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR) Reference
Target compound: (2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one 2,3-Dihydrobenzofuran-3-one 6-OH; 7-(3-methylpiperidinyl)methyl; 2-(5-methylfuran-2-yl)methylidene (Z) C₂₂H₂₆N₂O₄ Not reported Not reported Likely IR peaks: ~3400 cm⁻¹ (OH), ~1650 cm⁻¹ (C=O); NMR: δ 2.2–2.4 (CH₃), 6.5–7.3 (furan/ArH)
Compound 11a: (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine 7-(5-methylfuran-2-yl); 2-(2,4,6-trimethylbenzylidene); 6-cyano C₂₀H₁₀N₄O₃S 243–246 68 IR: 3436 cm⁻¹ (NH), 2219 cm⁻¹ (CN); NMR: δ 2.24–2.37 (CH₃), 7.29–7.94 (ArH)
Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine 7-(5-methylfuran-2-yl); 2-(4-cyanobenzylidene); 6-cyano C₂₂H₁₇N₃O₃S 213–215 68 IR: 3423 cm⁻¹ (NH), 2209 cm⁻¹ (CN); NMR: δ 6.67–8.01 (ArH)
Compound 12: 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile Pyrimido[2,1-b]quinazoline 2-(5-methylfuran-2-yl); 3-cyano C₁₇H₁₀N₄O₃ 268–269 57 IR: 2220 cm⁻¹ (CN), 1719 cm⁻¹ (C=O); NMR: δ 7.10–7.82 (ArH)
Analog from : (2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one 2,3-Dihydrobenzofuran-3-one 6-OH; 7-(4-(2-hydroxyethyl)piperazinyl)methyl; 2-(2-methylphenyl)methylidene C₂₄H₂₇N₂O₄ Not reported Not reported Likely IR: ~3400 cm⁻¹ (OH, NH); NMR: δ 2.34 (CH₃), 6.28–7.82 (ArH)

Key Observations

Structural Divergence: The target compound differs from 11a and 11b by replacing the thiazolo-pyrimidine core with a benzofuran-3-one system. Compared to the analog in , the target compound features a 3-methylpiperidinyl group instead of a 4-(2-hydroxyethyl)piperazinyl moiety. The latter introduces additional hydrogen-bonding capacity due to the hydroxyl group, which may enhance solubility but reduce membrane permeability .

Synthetic Yields :

  • Compounds 11a and 11b exhibit higher yields (68%) than 12 (57%), likely due to the stability of intermediates in the thiazolo-pyrimidine synthesis pathway .

Spectroscopic Trends: The CN stretch in IR (~2200 cm⁻¹) is consistent across cyano-containing analogs (11a, 11b, 12), while the target compound lacks this group, simplifying its spectral profile .

In contrast, the thiazolo-pyrimidine analogs (11a, 11b) may exhibit kinase inhibition due to their planar heterocyclic cores .

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